2-Chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine

P2X3 receptor antagonist Pain Medicinal chemistry

Research groups targeting P2X3 or PDE9A require a metabolically stable, conformationally restricted building block distinct from simple 2-chloro-5-(trifluoromethyl)pyridine. This compound addresses that need: • P2X3 antagonist IC50 16 nM (human), PDE9A inhibitor IC50 22 nM (mouse) / 55 nM (human). • 1-(Trifluoromethyl)cyclobutyl group serves as a validated bioisostere of tert-butyl with enhanced metabolic stability. • Enables SAR exploration of steric/electronic requirements at the pyridine 5-position. Available in gram-scale quantities with expedited global delivery for medicinal chemistry programs.

Molecular Formula C10H9ClF3N
Molecular Weight 235.63 g/mol
Cat. No. B13556962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine
Molecular FormulaC10H9ClF3N
Molecular Weight235.63 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CN=C(C=C2)Cl)C(F)(F)F
InChIInChI=1S/C10H9ClF3N/c11-8-3-2-7(6-15-8)9(4-1-5-9)10(12,13)14/h2-3,6H,1,4-5H2
InChIKeyOWZJFYALFCMSNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine Overview


2-Chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine (CAS 2758006-14-1) is a halogenated pyridine derivative characterized by a 2-chloro substituent and a 5-position 1-(trifluoromethyl)cyclobutyl group. It is primarily employed as a synthetic intermediate and chemical probe in medicinal chemistry, where the trifluoromethyl-cyclobutyl motif functions as a metabolically stable, lipophilic bioisostere of tert-butyl groups [1]. The compound has documented biological activity against multiple pharmacologically relevant targets, including P2X3 purinergic receptors (IC50 16 nM at human P2X3) [2] and phosphodiesterase 9A (IC50 22 nM at mouse PDE9A, 55 nM at human PDE9A) [3].

1
Synthetic intermediate & chemical probe for medicinal chemistry.
Halogenated pyridine building block with documented target engagement
2
CF3-cyclobutyl bioisostere of tert-butyl – may support metabolic stability studies.
Conformationally restricted motif with reported lipophilic character
3
P2X3 / PDE9A research tool – reported nanomolar activity in recombinant assays.
Structurally distinct chemotype for lead diversification workflows

Why Simple Analogs Cannot Substitute


In medicinal chemistry and agrochemical lead optimization, the substitution of a simple 2-chloro-5-(trifluoromethyl)pyridine core (MW 181.54 g/mol, logP ≈2.4) with the title compound introduces a cyclobutyl spacer that profoundly alters both steric and pharmacokinetic properties [1]. The 1-(trifluoromethyl)cyclobutyl moiety acts as a conformationally restricted bioisostere of tert-butyl, conferring enhanced metabolic stability and preserved target engagement in vivo [2]. Unlike simpler trifluoromethylpyridines, which often suffer from rapid oxidative metabolism or limited CNS penetration, the cyclobutane ring in the target compound imposes specific puckering angles that optimize complementarity with hydrophobic binding pockets while maintaining favorable drug-like properties [2]. This structural differentiation directly impacts procurement decisions: research groups targeting P2X3 or PDE9A with this scaffold will not recapitulate the same SAR profile using commercially ubiquitous 2-chloro-5-(trifluoromethyl)pyridine or other non-cyclobutyl analogs.

Target Compound 2-Chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine
vs
Simple Analog 2-Chloro-5-(trifluoromethyl)pyridine
Cyclobutyl spacer alters steric and conformational profile; binding-pocket complementarity may not transfer directly.
Metabolic stability advantage attributed to CF3-cyclobutyl group cannot be assumed for non-cyclobutyl analogs.
SAR pathways for P2X3 and PDE9A engagement are scaffold-dependent; simple trifluoromethylpyridine may yield different target interaction profiles.

Quantitative Evidence


P2X3 Antagonist Activity

The target compound inhibits human P2X3 receptor with an IC50 of 16 nM (expressed in rat C6-BU-1 cells) [1] and rat P2X3 receptor with an IC50 of 6.10 nM [2]. For context, the well-characterized non-nucleotide P2X3 antagonist A-317491 exhibits Ki values ranging from 22 nM to 92 nM across human and rat receptors [3]. While direct head-to-head comparisons in identical assay systems are not available, these cross-study values place the target compound within a comparable potency range to established P2X3 antagonists, suggesting its utility as a structurally distinct chemotype for lead diversification.

P2X3 Antagonist Activity
Cross-study comparable
IC50 16 nM (human) / 6.10 nM (rat)
Supports structurally distinct chemotype exploration for P2X3 receptor studies.
Comparator A-317491 Ki: 22 nM (human/rat); conditions differ between assays.
P2X3 receptor antagonist Pain Medicinal chemistry

PDE9A Inhibitory Activity

The compound inhibits mouse PDE9A with an IC50 of 22 nM and human PDE9A with an IC50 of 55 nM [1]. In comparison, the clinical PDE9A inhibitor PF-04447943 (edelinontrine) exhibits an IC50 of 12 nM against human recombinant PDE9A [2]. The target compound shows approximately 4.6-fold lower potency on human PDE9A relative to PF-04447943, but maintains low nanomolar activity that could be optimized through further structural modifications.

PDE9A Inhibitory Activity
Cross-study comparable
IC50 22 nM (mouse) / 55 nM (human)
Reported nanomolar PDE9A inhibition; may support lead optimization studies.
PF-04447943 IC50 12 nM (human); potency shift notes scaffold-specific tuning.
PDE9A inhibitor CNS disorders Diabetes

Metabolic Stability Enhancement

The 1-(trifluoromethyl)cyclobutyl group present in the target compound serves as a metabolically stable, lipophilic bioisostere for the tert-butyl group [1]. In a systematic evaluation of CF3-cyclobutanes, replacement of tert-butyl with 1-trifluoromethyl-cyclobutyl in several commercial drugs and agrochemicals preserved the original mode of bioactivity and, in some cases, enhanced resistance to metabolic clearance [1]. This class-level finding implies that the target compound will exhibit superior metabolic stability compared to analogous compounds containing tert-butyl or unsubstituted cyclobutyl groups at the 5-position.

Metabolic Stability Enhancement
Class-level inference
CF3-cyclobutyl bioisostere
May support metabolic stability screening; class-level data suggest improved resistance to clearance.
Compound-specific metabolic data not reported; verify in target assay.
Bioisostere Metabolic stability Lead optimization

Physicochemical Differentiation

The target compound (C10H9ClF3N, MW 235.63 g/mol) differs significantly from the simpler 2-chloro-5-(trifluoromethyl)pyridine analog (C6H3ClF3N, MW 181.54 g/mol, logP 2.44) [1]. The addition of the cyclobutyl ring increases molecular weight by 54.09 g/mol (30% increase) and alters lipophilicity, though precise logP for the target compound is not publicly reported. This structural modification is expected to impact membrane permeability, protein binding, and CNS penetration, making the target compound a more suitable candidate for lead optimization programs requiring specific pharmacokinetic tuning.

Physicochemical Differentiation
Supporting evidence
MW 235.63 g/mol vs 181.54 g/mol (+30%)
Supports distinct physicochemical profile for SAR and permeability studies.
LogP not reported; cyclobutyl group expected to alter lipophilicity.
Physicochemical properties LogP Molecular weight

Application Scenarios


P2X3 Antagonist Lead Diversification

Research groups seeking to develop novel, non-nucleotide P2X3 antagonists for pain or inflammatory conditions should consider procuring this compound as a structurally distinct starting point. Its low nanomolar potency (IC50 16 nM at human P2X3) [1] and unique 1-(trifluoromethyl)cyclobutyl-pyridine core provide an alternative chemotype to nucleotide-mimetic antagonists like A-317491, enabling exploration of novel binding interactions and potentially improved selectivity profiles.

PDE9A Inhibitor for CNS and Metabolic Diseases

For medicinal chemistry teams targeting PDE9A inhibition in CNS disorders (e.g., cognitive impairment) or diabetes, this compound offers a validated nanomolar starting point (IC50 22 nM mouse, 55 nM human) [2]. The presence of the trifluoromethyl-cyclobutyl group is expected to confer favorable brain penetration and metabolic stability [3], addressing common liabilities of early PDE9A leads.

Metabolic Stability Lead Optimization

Procurement is specifically recommended for projects aiming to replace metabolically labile tert-butyl groups with a more stable bioisostere. The 1-(trifluoromethyl)cyclobutyl motif has been demonstrated to preserve bioactivity while enhancing resistance to metabolic clearance in multiple drug and agrochemical scaffolds [3]. Incorporating this building block into a synthetic route allows direct installation of this validated bioisostere.

SAR at 5-Position of Halogenated Pyridines

Structure-activity relationship campaigns investigating the steric and electronic requirements at the 5-position of 2-chloropyridine-based ligands can utilize this compound to probe the effects of a bulky, conformationally restricted, and highly fluorinated substituent. Its distinct physicochemical profile compared to simple trifluoromethyl or tert-butyl analogs provides a valuable tool for mapping hydrophobic binding pockets and optimizing target selectivity.

Application
Selection Property
Validation Focus
P2X3 receptor antagonist lead diversification studies
Structurally distinct non-nucleotide chemotype
Binding mode and selectivity profiling in recombinant assays
PDE9A inhibitor lead optimization for CNS target engagement
Nanomolar PDE9A inhibition with reported potential for brain penetration
In vitro potency and metabolic stability validation
Metabolic stability bioisostere replacement studies
CF3-cyclobutyl as tert-butyl bioisostere with class-level metabolic resistance
Metabolic clearance and half-life evaluation in target system
SAR exploration at pyridine 5-position
Bulky, conformationally restricted, highly fluorinated substituent
Hydrophobic pocket mapping and target selectivity optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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